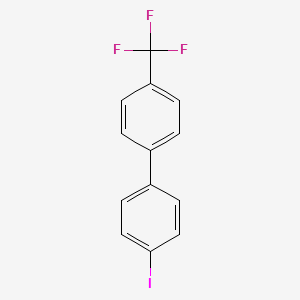

4-(Trifluoromethyl)-4'-iodobiphenyl

Description

Properties

IUPAC Name |

1-iodo-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3I/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLQZKMQNANAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-4’-iodobiphenyl typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-iodobiphenyl and 4-trifluoromethylbiphenyl.

Coupling Reaction: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-iodobiphenyl is reacted with a trifluoromethylated boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (typically 80-100°C).

Industrial Production Methods: In an industrial setting, the production of 4-(Trifluoromethyl)-4’-iodobiphenyl may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-4’-iodobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the trifluoromethyl group.

Coupling Reactions: It can undergo further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 4-(trifluoromethyl)-4’-azidobiphenyl or 4-(trifluoromethyl)-4’-thiocyanatobiphenyl can be obtained.

Oxidation and Reduction Products: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoromethyl)-4’-iodobiphenyl has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, particularly in the design of drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-4’-iodobiphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Observations :

- Iodine’s large atomic radius and polarizability may enhance halogen bonding interactions, unlike smaller halogens like fluorine .

Physicochemical Properties

Research Findings

- Halogen Bonding : Iodine’s polarizability enables interactions with biomolecules, relevant in crystal engineering or drug design .

Q & A

Q. Methodological Considerations :

- Catalyst choice impacts regioselectivity and byproduct formation. PdCl₂(dppf) is preferred for sterically hindered substrates due to its bulky ligand system .

- Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) influence reaction rates and purity.

Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

Basic Research Focus

Key techniques include:

Q. Data Interpretation :

- Contaminants like dehalogenated byproducts are identified via LCMS shifts (e.g., m/z reduction by 126 for iodine loss).

How does steric hindrance from the trifluoromethyl group affect reaction optimization in cross-coupling syntheses?

Advanced Research Focus

The trifluoromethyl group introduces steric bulk, complicating metal-catalyzed couplings:

- Catalyst Optimization : Bulky ligands (e.g., XPhos) enhance turnover in Suzuki reactions by mitigating steric clashes .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states but may slow reaction kinetics.

Case Study : In Example 237 (EP 4 374 877 A2), coupling 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)aniline required prolonged heating (72 hours at 80°C) to achieve 90% yield .

What strategies address regioselectivity challenges during electrophilic substitution of this compound?

Advanced Research Focus

The electron-withdrawing trifluoromethyl group directs electrophiles to the iodine-substituted ring:

- Nitration : Iodine’s ortho/para-directing effect dominates, favoring substitution at the 2- or 4-positions relative to iodine .

- Protection Strategies : Temporary protection of the iodine site (e.g., using silyl groups) enables selective functionalization of the trifluoromethyl ring .

Experimental Validation : Kinetic studies using deuterated analogs (e.g., 4-(Trifluoromethyl)aniline-d4) can track substituent effects on reaction pathways .

How is this compound utilized in designing kinase inhibitors or bioactive molecules?

Advanced Research Focus

The compound serves as a scaffold for bioactive derivatives:

Q. Structure-Activity Relationships (SAR) :

- Trifluoromethyl enhances metabolic stability and binding affinity via hydrophobic interactions .

- Iodine facilitates radio-labeling for pharmacokinetic studies .

What role does this compound play in material science, particularly in liquid crystal or catalyst design?

Q. Advanced Research Focus

- Liquid Crystals : The biphenyl core and halogen substituents enable tunable mesophase behavior. Derivatives with ester linkages (e.g., ethyl 4-(trifluoromethyl)phenylacetate) exhibit low-temperature nematic phases .

- Catalyst Supports : Immobilization on Fe₃O₄-Pd nanoparticles enhances recyclability in cross-coupling reactions .

Characterization : Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) validate phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.